4-Chloro-7-ethoxyquinoline
Description
4-Chloro-7-ethoxyquinoline (CAS: 178984-50-4) is a heterocyclic compound with the molecular formula C₁₁H₁₀ClNO and a molecular weight of 207.66 g/mol . It is primarily used in research settings for synthetic chemistry and pharmacological studies, with applications in developing antiproliferative agents and other bioactive molecules. The compound is provided as a 10 mM solution in solvents like DMSO, with specific storage guidelines: it should be kept at -80°C for up to 6 months or -20°C for 1 month to prevent degradation . Its synthesis often involves phosphorus oxychloride (POCl₃)-mediated chlorination of hydroxyquinoline precursors, a common method for introducing chloro substituents in quinoline derivatives .
Properties
IUPAC Name |
4-chloro-7-ethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQRJBISXXFVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC=CC(=C2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734988 | |
| Record name | 4-Chloro-7-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178984-50-4 | |
| Record name | 4-Chloro-7-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-ethoxyquinoline typically involves the reaction of 4-chloro-7-hydroxyquinoline with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in N,N-dimethylformamide (DMF) as the solvent. The process involves the following steps:
- Dissolve 4-chloro-7-hydroxyquinoline in DMF.
- Add sodium hydride to the solution and stir at room temperature for 15 minutes.
- Add ethyl bromide to the reaction mixture and continue stirring.
- After the reaction is complete, pour the mixture into water and extract with ethyl acetate.
- Combine the organic phases, wash with water and saturated brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure.
- Purify the product by chromatography on silica gel using a dichloromethane/methanol mixture as the mobile phase .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-ethoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and primary amines in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
- Substituted quinolines with various functional groups at the 4th position.
- Oxidized products such as quinoline carboxylic acids or aldehydes.
- Reduced products such as dihydroquinoline derivatives.
Scientific Research Applications
4-Chloro-7-ethoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-7-ethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit enzymes such as topoisomerases, which are essential for DNA unwinding and replication. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial and cancer cells .
Comparison with Similar Compounds
4-Chloro-6-ethoxyquinoline (CAS: 103862-63-1)
- Molecular formula: C₁₁H₁₀ClNO (same as this compound).
- Key difference : The ethoxy group is at position 6 instead of 5.
4-Chloro-6,7-dimethoxyquinoline (CAS: 4295-04-9)
- Molecular formula: C₁₁H₁₀ClNO₂.
- Key difference : Methoxy groups at positions 6 and 6.
- Synthesis: Prepared via POCl₃ treatment of 6,7-dimethoxyquinoline, yielding a planar molecular structure with intramolecular C–H⋯Cl interactions .
- Applications : Used in crystallography studies due to its stable, planar conformation .
Halogen-Substituted Analogs
7-Fluoro-4-chloroquinoline
- Key difference : Fluorine replaces chlorine at position 7.
- Impact : Fluorine’s electronegativity increases electron-withdrawing effects, but 7-fluoro analogs exhibit lower biological activity compared to 7-chloro derivatives in antimalarial studies due to reduced stability under nucleophilic conditions .
4,7-Dichloroquinoline (CAS: 86-98-6)
- Molecular formula : C₉H₅Cl₂N.
- Key difference : Dual chloro substituents at positions 4 and 7.
- Synthesis : Derived from 3-chloroaniline via ethoxymethylenmalonic ester cyclization and subsequent decarboxylation .
- Applications : Intermediate in antimalarial drugs like chloroquine .
Ester-Functionalized Derivatives
Ethyl this compound-3-carboxylate (CAS: 953803-81-1)
- Molecular formula: C₁₅H₁₄ClNO₃.
- Key difference : An ethyl ester group at position 3.
- Impact : The ester group enhances solubility in organic solvents and serves as a precursor for further functionalization .
Heterocyclic Hybrids
4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline (CAS: 1237745-88-8)
- Molecular formula : C₁₇H₁₅ClN₂OS.
- Key difference : Incorporates a thiazole ring at position 2.
- Applications : Investigated for kinase inhibition and anticancer activity due to the thiazole moiety’s bioisosteric properties .
Key Research Findings
- Synthetic Challenges : Fluorine substitution at position 7 leads to instability during nucleophilic aromatic substitution, limiting its utility compared to chloro analogs .
- Biological Relevance: Thiazole- and pyrrolidine-containing quinolines (e.g., CAS: 1237745-88-8) show promise in targeted cancer therapies due to improved receptor binding .
- Solubility Considerations: Ethoxy and methoxy groups improve aqueous solubility compared to purely hydrocarbon-substituted quinolines, aiding in drug formulation .
Biological Activity
4-Chloro-7-ethoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its antimicrobial, antiviral, anticancer properties, and other relevant biological activities, supported by research findings and case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 201.66 g/mol. Its structure consists of a quinoline core substituted with an ethoxy group at the 7-position and a chlorine atom at the 4-position, which may influence its reactivity and biological activity significantly.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to known antibiotics. For instance, a study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that it could be developed as a new antimicrobial agent.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Properties
In addition to its antibacterial effects, this compound has been investigated for its antiviral properties. Preliminary studies have shown that it can inhibit viral replication in vitro, making it a candidate for further research in antiviral drug development.
Anticancer Potential
This compound has also been explored for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating specific biochemical pathways associated with cell death. The compound's mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival .
Case Study: Anticancer Activity
A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values for various cancer types were determined as follows:
Table 2: IC50 Values of this compound Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 25 |
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets within cells, affecting processes such as DNA replication and protein synthesis. The presence of the chlorine atom at the 4-position may enhance its binding affinity to these targets .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with a reasonable half-life that supports its potential use in therapeutic applications. Further research is needed to fully characterize its metabolic pathways and excretion profiles.
Future Directions
Given the promising biological activities of this compound, future research should focus on:
- In vivo Studies: To evaluate efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) Studies: To optimize the compound for enhanced biological activity.
- Combination Therapy: Exploring its use in conjunction with existing drugs to combat resistance in bacterial and cancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
